molecular formula C5H4ClFN2 B8012873 6-Chloro-2-fluoropyridin-3-amine

6-Chloro-2-fluoropyridin-3-amine

Cat. No.: B8012873
M. Wt: 146.55 g/mol
InChI Key: ZSZXYERGAGPQIM-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoropyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chlorine atom at the 6th position, a fluorine atom at the 2nd position, and an amine group at the 3rd position of the pyridine ring

Preparation Methods

The synthesis of 6-Chloro-2-fluoropyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a diazotization reaction followed by a Sandmeyer reaction to introduce the fluorine atom, resulting in the formation of this compound . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

6-Chloro-2-fluoropyridin-3-amine undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoropyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins critical for cell signaling, thereby modulating biological responses .

Comparison with Similar Compounds

6-Chloro-2-fluoropyridin-3-amine can be compared with other fluorinated pyridines such as 2-fluoropyridin-3-amine and 6-chloro-3-fluoropyridin-2-amine. These compounds share similar structural features but differ in the position of substituents, which can significantly affect their chemical reactivity and biological activity . The unique combination of chlorine and fluorine atoms in this compound imparts distinct properties that make it valuable for specific applications.

Similar Compounds

  • 2-Fluoropyridin-3-amine
  • 6-Chloro-3-fluoropyridin-2-amine
  • 3,5-Dichloro-2-fluoropyridine

Properties

IUPAC Name

6-chloro-2-fluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZXYERGAGPQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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